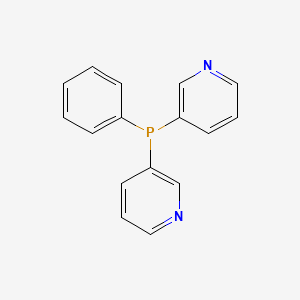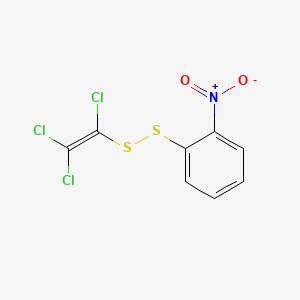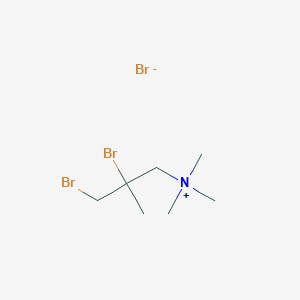
2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide is a chemical compound known for its unique structure and properties It is a quaternary ammonium compound with two bromine atoms attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide typically involves the bromination of an appropriate precursor. One common method is the dibromination of alkenes using reagents such as dimethyl sulfoxide (DMSO) and oxalyl bromide, which provide mild conditions and high yields . Another method involves the use of room-temperature ionic liquids as solvents for stereoselective halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using efficient and cost-effective reagents. The use of solid reagents like tetrapropylammonium nonabromide can offer higher selectivity and safer handling compared to elemental bromine .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Elimination Reactions: The compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: It can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide and potassium iodide.
Elimination: Strong bases like sodium hydroxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Substitution: Products include azides or iodides.
Elimination: Alkenes are typically formed.
Oxidation: Oxidized derivatives of the original compound.
Applications De Recherche Scientifique
2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved may include nucleophilic substitution and elimination mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromoethane: Another dibromo compound with different reactivity and applications.
Tetramethylammonium Bromide: A quaternary ammonium compound without bromine atoms on the carbon chain.
Propriétés
Numéro CAS |
131247-73-9 |
|---|---|
Formule moléculaire |
C7H16Br3N |
Poids moléculaire |
353.92 g/mol |
Nom IUPAC |
(2,3-dibromo-2-methylpropyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C7H16Br2N.BrH/c1-7(9,5-8)6-10(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
WCXLKRLHDOMUDA-UHFFFAOYSA-M |
SMILES canonique |
CC(C[N+](C)(C)C)(CBr)Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
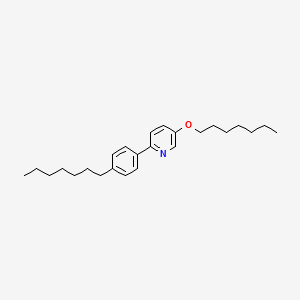
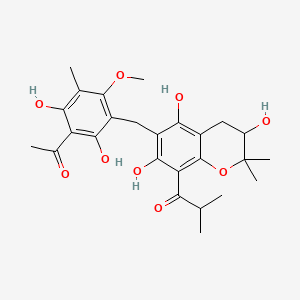
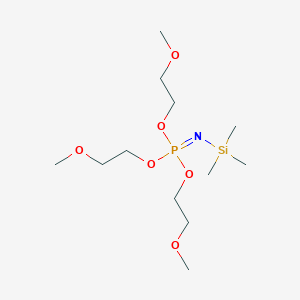

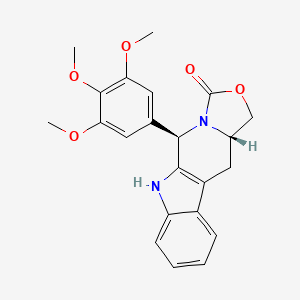
![7-[(Propan-2-yl)oxy]-1,4-oxathiepane](/img/structure/B14282786.png)

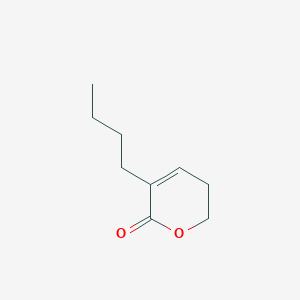
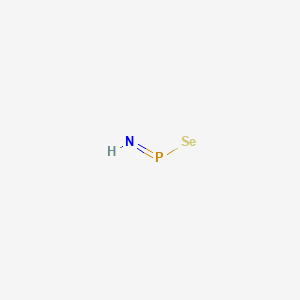
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(bromomethyl)-2,2,8-trimethyl-](/img/structure/B14282808.png)

